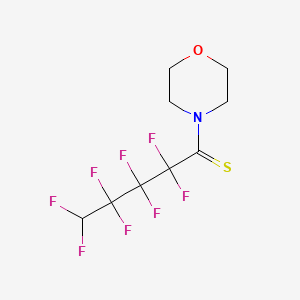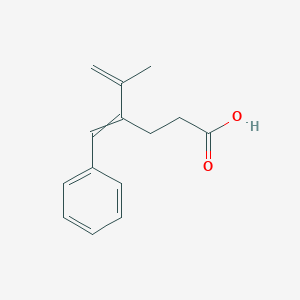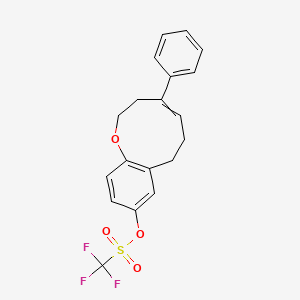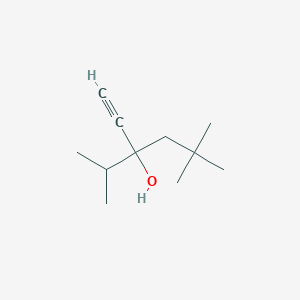
4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine is a fluorinated organic compound that features a morpholine ring substituted with an octafluoropentanethioyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine typically involves the reaction of morpholine with 2,2,3,3,4,4,5,5-octafluoropentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Morpholine+2,2,3,3,4,4,5,5-Octafluoropentanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the stringent conditions required for the reaction, such as low moisture levels and controlled temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the fluorinated carbon chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays due to its stability and reactivity.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine involves its interaction with various molecular targets. The fluorinated chain can interact with hydrophobic regions of proteins, potentially altering their function. The morpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Another fluorinated compound with similar stability and reactivity.
Morpholine: The parent compound, which lacks the fluorinated chain but shares the morpholine ring structure.
Uniqueness
4-(2,2,3,3,4,4,5,5-Octafluoropentanethioyl)morpholine is unique due to the presence of both the morpholine ring and the highly fluorinated chain. This combination imparts distinct chemical properties, such as enhanced thermal stability and resistance to chemical degradation, making it valuable for specialized applications.
Propriétés
Numéro CAS |
1447964-86-4 |
|---|---|
Formule moléculaire |
C9H9F8NOS |
Poids moléculaire |
331.23 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5-octafluoro-1-morpholin-4-ylpentane-1-thione |
InChI |
InChI=1S/C9H9F8NOS/c10-5(11)7(12,13)9(16,17)8(14,15)6(20)18-1-3-19-4-2-18/h5H,1-4H2 |
Clé InChI |
ULKNNBWCBGUXRU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=S)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol](/img/structure/B12640662.png)


![6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12640674.png)

